(R)-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline

Chiral resolution Enantiomeric purity NK-3 receptor antagonist

Chiral aniline building block for CNS-penetrant NK-3 antagonist programs. Supplied as the single (R)-enantiomer (CAS 790207-96-4) to ensure stereospecific target engagement. - Defined (R)-configuration at pyrrolidine 3-position eliminates SAR confounding from racemate or (S)-enantiomer use. - Para-fluoro substitution blocks CYP450 hydroxylation, improving metabolic stability for amide coupling or Buchwald-Hartwig library synthesis. - 98% purity minimizes impurity-driven artifacts in HTS and ensures reliable chiral HPLC/SFC method calibration.

Molecular Formula C11H15FN2O
Molecular Weight 210.25 g/mol
CAS No. 790207-96-4
Cat. No. B12859421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline
CAS790207-96-4
Molecular FormulaC11H15FN2O
Molecular Weight210.25 g/mol
Structural Identifiers
SMILESCN1CCC(C1)OC2=C(C=CC(=C2)N)F
InChIInChI=1S/C11H15FN2O/c1-14-5-4-9(7-14)15-11-6-8(13)2-3-10(11)12/h2-3,6,9H,4-5,7,13H2,1H3/t9-/m1/s1
InChIKeyJRCCCHHHYLJYKR-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Fluorinated Aniline Building Block for Pharmaceutical R&D


(R)-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline (CAS 790207-96-4) is a chiral, fluorinated aniline derivative bearing a (3R)-1-methylpyrrolidin-3-yl ether substituent at the 3-position of the 4-fluoroaniline core . With molecular formula C11H15FN2O and molecular weight 210.25 g/mol, the compound belongs to the pyrrolidine-aryl-ether class, a structural motif investigated for CNS-penetrant NK-3 receptor antagonism and other therapeutic applications [1]. The (R)-enantiomeric configuration at the pyrrolidine 3-position introduces stereochemical specificity that cannot be replicated by the racemate or (S)-enantiomer in asymmetric target environments.

Chiral (R)-configured pyrrolidine-aryl-ether building block
4-Fluoroaniline core for metabolic research context
Pyrrolidine ether motif explored in NK-3 receptor studies

Why Generic Substitution Risks Project Failure


Simple substitution of this compound with the racemic mixture, (S)-enantiomer, or regioisomeric fluoroaniline ethers is not scientifically equivalent. The (R)-configuration at the pyrrolidine 3-position defines the three-dimensional presentation of the basic nitrogen and ether oxygen to chiral biological targets; the opposite enantiomer can exhibit orders-of-magnitude differences in receptor binding affinity or enzyme inhibitory potency [1]. Similarly, the para-fluoro substitution on the aniline ring modulates both electronic properties (Hammett σp = 0.06 for F) and metabolic stability relative to ortho- or meta-fluoro isomers, affecting CYP450-mediated oxidation rates and overall pharmacokinetic profiles [2]. The N-methyl group on pyrrolidine further distinguishes this compound from NH or N-alkyl variants by altering pKa, LogD, and CNS penetration potential. These three structural features—stereochemistry, fluorine position, and N-substitution—each independently influence molecular recognition, making generic interchange scientifically unsound without explicit comparative validation.

Stereochemistry
The (R)-configuration is critical for molecular recognition; opposite enantiomer or racemate may produce divergent binding profiles and confound SAR interpretation.
Fluorine position
para-Fluoro substitution provides a distinct electronic and metabolic profile compared to ortho- or meta-fluoro regioisomers; direct interchange may shift CYP450 stability and reactivity.
N-Substitution
The N-methyl pyrrolidine group influences pKa and LogD; replacement with NH or N-alkyl variants can alter CNS penetration potential and is not equivalent without validation.

Quantitative Differentiation Evidence Versus Closest Analogs


Stereochemical Configuration: (R)-Enantiomer Versus Racemate and (S)-Enantiomer

The (R)-enantiomer of 4-fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline possesses the specific absolute configuration at the pyrrolidine C-3 stereocenter defined by the Cahn-Ingold-Prelog (R)-descriptor. In chiral biological environments—such as G-protein-coupled receptors (e.g., NK-3), ion channels, or enzyme active sites—the (R)- and (S)-enantiomers typically display divergent pharmacodynamics. Across the broader pyrrolidine-aryl-ether class, enantiomeric potency ratios (eudysmic ratios) at NK-3 and related neurokinin receptors frequently range from 10- to 100-fold depending on the specific substitution pattern [1]. The racemic mixture necessarily delivers only 50% of the active enantiomer, introducing the opposite stereoisomer as an impurity with unknown off-target potential [2].

Enantiomeric Purity
Class-level inference
(R)-enantiomer
Racemate / (S)-enantiomer
Reported eudysmic ratios 10–100 fold
Single enantiomer avoids racemic impurity burden and supports stereospecific assay interpretation.
Class-level: NK-3 receptor binding data; specific optical rotation not publicly reported.
Chiral resolution Enantiomeric purity NK-3 receptor antagonist Stereospecific synthesis

Fluorine Substitution Position: 4-Fluoro Versus 3-Fluoro and 2-Fluoro Regioisomers

The 4-fluoro (para) substitution on the aniline ring of the target compound imparts distinct electronic and metabolic properties compared to the 3-fluoro (meta) and 2-fluoro (ortho) regioisomers. Fluorine at the para position exerts a minimal inductive electron-withdrawing effect (Hammett σp = +0.06) while strongly donating electron density via resonance (σp- = -0.03), resulting in a net moderate deactivation of the aromatic ring toward electrophilic substitution relative to ortho-fluoro (σo = +0.24) or meta-fluoro (σm = +0.34) [1]. This influences the aniline NH2 nucleophilicity and the compound's behavior in subsequent coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination). Critically, para-fluoro substitution blocks the primary site of CYP450-mediated aromatic hydroxylation, reducing Phase I metabolic clearance compared to unsubstituted aniline or ortho/para-unblocked regioisomers [2].

Fluorine Regioisomer
Class-level inference
4-Fluoro (para)
3-Fluoro / 2-Fluoro
Hammett σp +0.06 vs σm +0.34; metabolic soft-spot blockade differs
Para-fluoro substitution uniquely balances electronic modulation and metabolic protection at the primary oxidation site.
Class-level: aniline SAR; batch-specific metabolic stability requires study-specific validation.
Fluorine positional isomer Metabolic stability Electronic effect CYP450 oxidation

Commercial Purity Specification: 98% Versus Lower-Grade Analogs

The commercially available (R)-4-Fluoro-3-((1-methylpyrrolidin-3-yl)oxy)aniline (CAS 790207-96-4) from LeYan carries a specified purity of 98% . This purity level is documented in the vendor Certificate of Analysis framework, though batch-to-batch variability is acknowledged. For chiral building blocks destined for multi-step medicinal chemistry syntheses, a 98% purity specification means the maximum total impurity burden is ≤2% w/w, which includes both chemical impurities and potential stereochemical impurities (opposite enantiomer). By contrast, many catalog suppliers of analogous racemic or non-chiral pyrrolidine-aniline intermediates offer minimum purity specifications of 95% or 97%, representing a 2- to 3-fold higher maximum impurity level .

Purity Specification
Vendor specification
98% area% HPLC
≤2% impurity burden reduces risk of false positives in biological screening compared to 95–97% grade alternatives.
Actual batch data may vary; verify per Certificate of Analysis.
Purity specification Chemical procurement HPLC purity Building block quality

GHS Hazard Classification Versus Less Hazardous Alternatives

The target compound carries specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with corresponding precautionary codes P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501 and GHS07 pictogram . This acute oral toxicity classification (H302) indicates an LD50 range of 300–2000 mg/kg (Category 4), which is a documented, quantitative differentiator from certain non-fluorinated pyrrolidine-aniline analogs that may carry only H315-H319-H335 (irritation-only) classifications or no GHS hazard statements. Researchers designing synthetic routes with this compound must factor in engineering controls (fume hood, PPE) appropriate for H302-classified substances.

GHS Hazard Profile
Supporting evidence
H302 (Cat. 4)
4-Fluoroaniline H301 (Cat. 3)
Target compound less acutely toxic by one GHS category
Category 4 acute oral toxicity defines laboratory handling requirements; less restrictive than the Category 3 classification of simpler 4-fluoroaniline.
GHS classification per vendor; confirm with current SDS before use.
GHS classification Safety profile H302 Lab safety

High-Value Application Scenarios in Pharmaceutical R&D


Stereospecific NK-3 Receptor Antagonist Lead Optimization

Medicinal chemistry teams pursuing NK-3 receptor antagonists for neuropsychiatric indications (depression, schizophrenia, Parkinson's disease) can employ this (R)-configured building block as a chiral pyrrolidine-aryl-ether fragment for SAR exploration. The (R)-stereochemistry is critical because the NK-3 receptor binding pocket exhibits stereospecific recognition of the pyrrolidine ether substituent as documented in the Roche patent series (WO2009019163) [1]. Using the racemate or (S)-enantiomer in place of the (R)-enantiomer would confound SAR interpretation and potentially miss active diastereomeric series.

Parallel Synthesis of Chiral Fluorinated Aniline Libraries

The 4-fluoro substitution on the aniline core blocks the para position from CYP450-mediated hydroxylation, a common metabolic clearance pathway for aniline-containing drug candidates [2]. This compound can serve as a scaffold for parallel amide coupling or Buchwald-Hartwig diversification, generating libraries of metabolically stabilized analogues. The 98% purity specification ensures that library products reflect genuine SAR rather than impurity-driven artifacts in high-throughput biological screening.

Chiral Resolution and Enantiomeric Purity Validation

Analytical chemistry groups developing chiral HPLC or SFC methods for pyrrolidine-aryl-ether compounds can use this (R)-enantiomer as an authentic reference standard for method development and system suitability testing. The defined (R)-configuration enables calibration of retention time and peak identity for enantiomeric purity determinations, distinguishing it from the racemate or (S)-enantiomer in chiral method validation protocols.

Computational Docking Studies Requiring Defined Stereochemistry

Computational drug discovery groups performing molecular docking, molecular dynamics, or free energy perturbation (FEP) calculations on pyrrolidine-containing ligands require the correct absolute stereochemistry for meaningful predictions. The (R)-enantiomer provides the defined three-dimensional geometry needed for accurate pose prediction, whereas use of the (S)-enantiomer or racemate would yield erroneous binding mode hypotheses and mislead lead optimization efforts.

Application
Selection Property
Validation Focus
NK-3 receptor ligand research
(R)-enantiomer configuration
Stereospecific binding assay context
Fluorinated aniline library synthesis
4-Fluoro substitution
CYP450 metabolic stability study
Chiral HPLC/SFC method development
(R)-enantiomer reference standard
Enantiomeric purity calibration
Computational docking / FEP studies
Defined (R)-stereochemistry
Binding pose accuracy validation
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